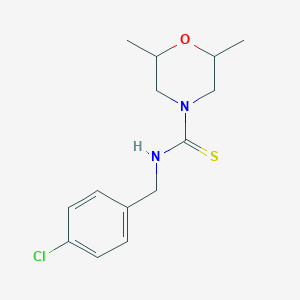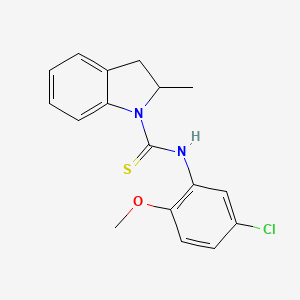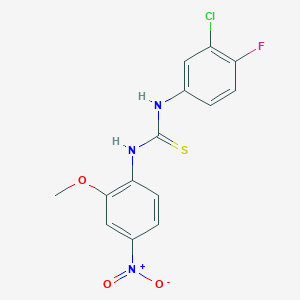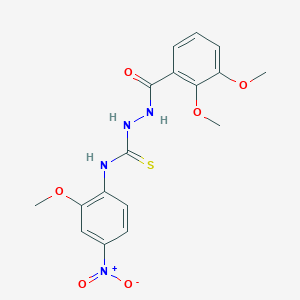
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as SN-38, is a potent cytotoxic drug used in cancer treatment. It is a derivative of irinotecan, which is an FDA-approved chemotherapy drug used for the treatment of colorectal cancer.
Wirkmechanismus
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its anti-cancer effects primarily through the inhibition of topoisomerase I. Topoisomerase I is responsible for relieving the torsional strain that occurs during DNA replication and transcription. N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide binds to the enzyme and prevents it from releasing the DNA strand, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have potent anti-cancer effects in a variety of cancer types, including colorectal, lung, and breast cancer. It has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels required for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a potent cytotoxic agent, making it useful for studying the effects of DNA damage on cell viability. It is also well-studied, with a large body of literature available on its mechanism of action and anti-cancer effects.
However, N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide also has some limitations. It is highly toxic, requiring careful handling and disposal. It is also expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide. One area of interest is the development of new formulations that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide, allowing for more personalized cancer treatment. Finally, there is interest in exploring the potential of N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide in combination with other anti-cancer agents, with the goal of improving treatment outcomes.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of topoisomerase I, an enzyme required for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-10-8-17(9-11(2)18-10)14(19)16-7-12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSVHGUYUPYWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)


![diethyl 3-methyl-5-[({2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118636.png)

![N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4118650.png)
![methyl 6-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118652.png)


![N-(tetrahydro-2-furanylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4118683.png)
![ethyl 4-[({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4118685.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4118695.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4118698.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4118701.png)